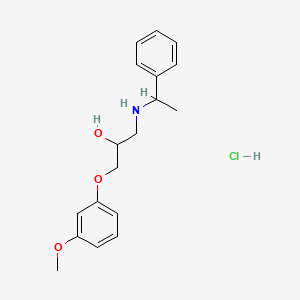

N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

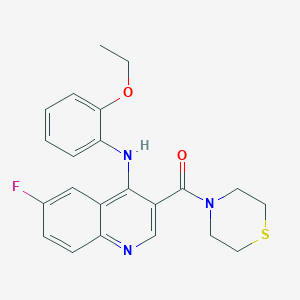

N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide, also known as FTI-277, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. It was first developed in the late 1990s as a specific inhibitor of farnesyltransferase, an enzyme that is involved in the post-translational modification of certain proteins that are implicated in cancer cell growth and survival.

Aplicaciones Científicas De Investigación

Antiprotozoal Agents

Compounds featuring imidazolidine cores and substituents such as furan and thiophene have been explored for their antiprotozoal properties. For instance, derivatives of imidazo[1,2-a]pyridines have shown strong DNA affinities and exhibited potent in vitro activity against T. b. rhodesiense and P. falciparum, with some demonstrating significant in vivo activity in trypanosomal mouse models (Ismail et al., 2004).

Synthetic Methodologies

Research into palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones leading to multisubstituted furans showcases the synthetic versatility of furan derivatives (Lu, Wu, & Yoshikai, 2014). Such methodologies can be adapted for the synthesis of complex molecules including imidazolidine-1-carboxamides with potential biological activity.

Biological Activity Studies

Compounds structurally related to the query molecule have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Analogues with furan and thiophene moieties have been explored, indicating a methodological approach for assessing the biological activities of N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide (Alnabulsi et al., 2018).

Chemoselective Protection and Reactivity

Studies on chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives offer insights into the functionalization and reactivity of compounds bearing furan and thiophene groups. Such research informs the potential chemical manipulations of N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide for various applications (Carpenter & Chadwick, 1985).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16(8-11-3-7-21-10-11)9-12-2-1-6-20-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJUNGXIGQHYDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2381053.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)

![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)

![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2381064.png)

![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)

![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)